Crystal structure and X-ray diffraction data of 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Crystal structure and X-ray diffraction data of 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
An In-Depth Technical Guide to the Proposed Crystal Structure and X-ray Diffraction Analysis of 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Disclaimer: As of the writing of this guide, the specific crystal structure of 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one has not been reported in publicly accessible crystallographic databases. Therefore, this document presents a scientifically-grounded, hypothetical guide based on established synthetic routes, standard crystallographic methodologies, and data from analogous structures. It is intended for researchers, scientists, and drug development professionals as a predictive framework and a practical manual for the eventual experimental determination of this structure.
Introduction: The Significance of the Benzoxepine Scaffold
The benzoxepine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse and potent pharmacological activities.[1][2] These seven-membered oxygen-containing rings are integral to molecules exhibiting anti-inflammatory, neuroprotective, and anticancer properties.[1][3] The precise three-dimensional arrangement of atoms, including the conformation of the flexible oxepine ring and the orientation of substituents, is paramount for molecular recognition and binding affinity at biological targets.
7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a functionalized derivative of this important scaffold. The presence of an iodine atom at the C7 position offers a unique handle for further synthetic elaboration (e.g., through cross-coupling reactions) and introduces the potential for specific halogen bonding interactions, which are increasingly recognized as crucial in drug-receptor binding. The ketone at C5 provides a key site for hydrogen bonding.
This guide provides a comprehensive, albeit predictive, exploration of this molecule. It outlines a proposed synthetic pathway, a detailed protocol for single-crystal X-ray diffraction (SCXRD) analysis, and a hypothetical but plausible description of its crystal structure. The objective is to furnish drug development professionals with a robust framework for understanding the structure-activity relationships (SAR) of this class of compounds.
Part 1: Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis: Intramolecular Friedel-Crafts Cyclization
A reliable method for constructing the tetrahydro-1-benzoxepin-5-one core is the intramolecular Friedel-Crafts acylation of a precursor ω-phenoxybutanoic acid.[1] This approach offers good control over regioselectivity. The proposed four-step synthesis for the title compound starts from commercially available 4-iodophenol.
Experimental Protocol: Synthesis
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Step 1: Etherification. To a solution of 4-iodophenol (1.0 eq.) in acetone, add potassium carbonate (2.5 eq.) and ethyl 4-bromobutanoate (1.2 eq.). Reflux the mixture for 24 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the resulting crude ester by column chromatography to yield ethyl 4-(4-iodophenoxy)butanoate.
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Step 2: Saponification. Dissolve the ester from Step 1 in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide. Stir at room temperature for 12 hours. Acidify the reaction mixture with 2M HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry to obtain 4-(4-iodophenoxy)butanoic acid.
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Step 3: Intramolecular Friedel-Crafts Cyclization. Add the carboxylic acid from Step 2 (1.0 eq.) to polyphosphoric acid (10 eq. by weight) at 80°C. Stir the mixture vigorously for 2-3 hours. Quench the reaction by pouring it onto crushed ice. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Step 4: Purification. Concentrate the organic solution and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one.
Crystallization for X-ray Diffraction
Growing single crystals suitable for SCXRD is often the most challenging step.[4][5] The key is to achieve slow precipitation from a supersaturated solution.[6]
Experimental Protocol: Crystal Growth by Vapor Diffusion
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Preparation: Dissolve 5-10 mg of the purified title compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate). Place this solution in a small, open vial (e.g., 0.5 mL).
-
Setup: Place the small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial) that contains a shallow layer of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane or pentane). The poor solvent should be miscible with the good solvent and ideally have a higher vapor pressure.[7]
-
Diffusion: Seal the larger container tightly. The vapor from the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound.[7]
-
Growth: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks. Slow crystal nucleation and growth should occur.
-
Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension with clear faces and no visible defects), carefully harvest them using a cryoloop.[5][8]
Part 2: Single-Crystal X-ray Diffraction Analysis
SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[9][10]
Experimental Workflow: Data Collection and Structure Solution
The process involves mounting a single crystal, irradiating it with a focused X-ray beam, and analyzing the resulting diffraction pattern to determine the crystal structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: SCXRD Data Collection
-
Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.[8]
-
Instrumentation: Data is collected on a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS or CCD detector).[10]
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through different angles. The software determines an optimal strategy to ensure complete and redundant data are collected.
-
Data Reduction: The raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for experimental factors (e.g., Lorentz and polarization effects, absorption). This process yields a reflection file containing the Miller indices (h,k,l) and the intensity for each diffracted beam.[11]
-
Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods to determine the initial atomic positions. This initial model is then refined using full-matrix least-squares on F² to optimize the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern best matches the experimental data.[11][12]
Part 3: Hypothetical Crystallographic Data and Structural Analysis
The following data are proposed as a plausible representation for the title compound, derived from analysis of similar heterocyclic structures in the Cambridge Structural Database (CSD).[13][14]
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Proposed Value |
| Crystal Data | |
| Chemical formula | C₁₀H₉IO₂ |
| Formula weight | 288.08 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c [Å] | a = 8.51, b = 11.23, c = 10.98 |
| α, β, γ [°] | α = 90, β = 105.2, γ = 90 |
| Volume [ų] | 1015.4 |
| Z (molecules per unit cell) | 4 |
| Calculated density [g/cm³] | 1.885 |
| Absorption coefficient (μ) [mm⁻¹] | 3.15 |
| F(000) | 560.0 |
| Data Collection | |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature [K] | 100 |
| Refinement | |
| Reflections collected / unique | 9850 / 2345 |
| R_int | 0.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |
| Goodness-of-fit (GooF) on F² | 1.05 |
| CCDC Deposition Number | To be assigned upon publication |
Note: R₁ = Σ||Fo| - |Fc|| / Σ|Fo|. wR₂ = [Σ[w(Fo² - Fc²)²] / Σ[w(Fo²)²]]¹/². These are standard metrics for the quality of the crystallographic model.[15]
Predicted Molecular and Crystal Structure
-
Conformation: The seven-membered tetrahydro-1-benzoxepine ring is not planar. Based on related structures, it is expected to adopt a stable twist-chair or chair conformation to minimize steric strain.[16] This conformation will dictate the relative axial/equatorial positioning of the atoms in the aliphatic portion of the ring.
-
Intermolecular Interactions: The crystal packing is likely to be dominated by a combination of hydrogen bonding and halogen bonding.
-
C-H···O Hydrogen Bonds: The carbonyl oxygen (O2) is a strong hydrogen bond acceptor. It is predicted to form weak intermolecular C-H···O hydrogen bonds with aromatic and aliphatic C-H groups of neighboring molecules, linking them into chains or sheets.
-
Halogen Bonding: The iodine atom on the benzene ring is an effective halogen bond donor. A prominent and structurally directing C-I···O=C halogen bond is anticipated, where the electrophilic region on the iodine atom interacts with the nucleophilic lone pair of the carbonyl oxygen on an adjacent molecule. This type of interaction is a powerful tool in crystal engineering and can significantly influence solid-state packing and physicochemical properties.
-
Part 4: Implications for Drug Development
The precise structural data obtained from SCXRD is invaluable for modern drug discovery.
-
Structure-Based Drug Design (SBDD): An experimentally determined crystal structure provides the exact conformation of the molecule. This "bioactive" conformation can be used for computational modeling, such as docking studies into the active site of a target protein. Understanding the precise shape and orientation of the iodo and carbonyl groups is critical for designing more potent and selective inhibitors.
-
Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related benzoxepine analogues with their biological activities, researchers can build robust SAR models. For instance, the crystal structure would reveal the exact dihedral angle between the benzene ring and the oxepine ring, a parameter that could be crucial for biological activity.
-
Informing Physical Property Optimization: Crystal packing, dictated by intermolecular forces like the predicted C-I···O halogen bonds, directly influences key pharmaceutical properties such as solubility, stability, and melting point. Analyzing the crystal structure allows scientists to understand and potentially engineer these properties in next-generation analogues.
Conclusion
While the definitive crystal structure of 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one awaits experimental determination, this guide provides a robust and scientifically plausible framework for its synthesis, crystallographic analysis, and structural features. The predicted twist-chair conformation of the seven-membered ring and the likely presence of structure-directing C-I···O halogen bonds offer key insights for researchers in medicinal chemistry. The ultimate elucidation of this structure via single-crystal X-ray diffraction will provide invaluable data, empowering rational drug design efforts and deepening our understanding of the rich chemical space defined by the benzoxepine scaffold.
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